molecular formula C20H25NO6S2 B2489158 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 1448045-51-9

1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Cat. No.: B2489158
CAS No.: 1448045-51-9
M. Wt: 439.54
InChI Key: JCLMRTRIXVJUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C20H25NO6S2 and its molecular weight is 439.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one , also known by its CAS number 1705919-10-3, is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, structural characteristics, and potential therapeutic applications.

Molecular Structure

The compound features several key structural components:

  • Furan ring : A five-membered aromatic ring with one oxygen atom.
  • Piperidine ring : A six-membered saturated ring containing one nitrogen atom.
  • Sulfonyl group : Attached to the piperidine, enhancing reactivity.
  • Diphenylpropanone moiety : Contributes to the compound's unique pharmacological profile.

The molecular formula is C18H23NO4S2C_{18}H_{23}NO_4S_2, with a molecular weight of approximately 381.5 g/mol .

Structural Comparison

Compound NameStructural FeaturesUnique Aspects
1-(4-(Furan-2-ylmethyl)sulfonyl)piperidineContains a piperidine ring and sulfonamide groupLacks the diphenylpropanone moiety
3-(4-Methoxyphenyl)-1-(4-sulfonamidopiperidin-1-yl)propan-1-oneSimilar piperidine structure with methoxy substitutionDifferent substituent on the phenyl ring
2-Methylsulfanyl-N-[2-(5-methylpyridin-3-yl)piperidin-1-yl]propanamideContains a piperidine ring but differs in functional groupsLacks furan and sulfonamide components

Pharmacological Potential

Research indicates that compounds bearing piperidine and sulfonamide functionalities exhibit various biological activities, including:

  • Antimicrobial : The sulfonamide group is known for its antibacterial properties.
  • Anticancer : Piperidine derivatives have shown promise in inhibiting tumor growth and proliferation .
  • Anti-inflammatory : Compounds similar to this one have been studied for their ability to reduce inflammation markers .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as:

  • Enzyme inhibition : Studies have demonstrated that sulfonamide derivatives can inhibit enzymes like acetylcholinesterase (AChE), which plays a role in neurotransmission .
  • Receptor binding : The structural components may facilitate binding to various receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

  • Antitumor Activity :
    • In vitro studies have shown that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, including Mia PaCa-2 and PANC-1. These findings suggest that the compound may possess similar antitumor properties .
  • Inflammatory Response :
    • A study investigating related compounds demonstrated their ability to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α), indicating potential use in treating inflammatory diseases .
  • Binding Affinity Studies :
    • Docking simulations have indicated favorable interactions between the compound and target proteins involved in disease processes, supporting its potential therapeutic applications .

Summary of Biological Activities

Activity TypeEvidence
AntimicrobialEffective against specific bacterial strains
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Properties

IUPAC Name

1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO6S2/c1-28(23,24)18-7-4-16(5-8-18)6-9-20(22)21-12-10-19(11-13-21)29(25,26)15-17-3-2-14-27-17/h2-5,7-8,14,19H,6,9-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLMRTRIXVJUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.